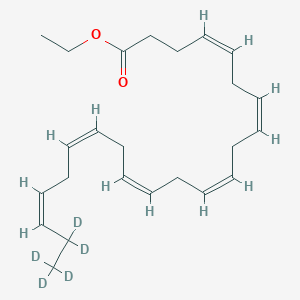
Isradipine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isradipine-d6: is a deuterium-labeled derivative of Isradipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Isradipine. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isradipine-d6 involves the incorporation of deuterium atoms into the Isradipine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using chromatographic techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Isradipine-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Chemistry: Isradipine-d6 is used as a tracer in chemical reactions to study the reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound during complex chemical transformations .
Biology: In biological research, this compound is used to study the metabolic pathways of Isradipine. The deuterium label helps in identifying the metabolites formed during the biotransformation of the compound in biological systems .
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Isradipine. This information is crucial for optimizing the dosing regimens and improving the therapeutic efficacy of Isradipine .
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems. The compound helps in studying the stability and release profiles of Isradipine in various formulations .
Mécanisme D'action
Isradipine-d6, like its non-deuterated counterpart, exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition leads to a decrease in arterial smooth muscle contractility and subsequent vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channels, which are predominantly found in arterial smooth muscle cells .
Comparaison Avec Des Composés Similaires
- Nifedipine
- Amlodipine
- Felodipine
- Nimodipine
Comparison: Isradipine-d6 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. While other dihydropyridine calcium channel blockers like Nifedipine, Amlodipine, Felodipine, and Nimodipine share similar pharmacological properties, they lack the deuterium label, making this compound particularly valuable in research settings .
Propriétés
Formule moléculaire |
C19H21N3O5 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
5-O-(1,1,1,3,3,3-hexadeuteriopropan-2-yl) 3-O-methyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i1D3,2D3 |
Clé InChI |
HMJIYCCIJYRONP-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC)C)C |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


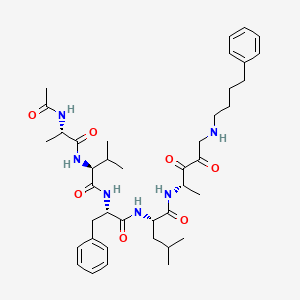

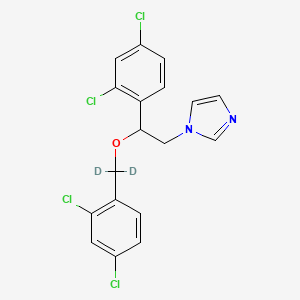


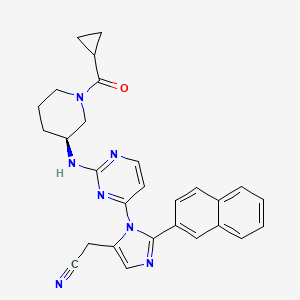


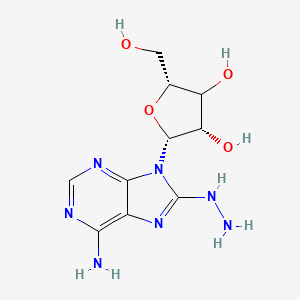
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)

